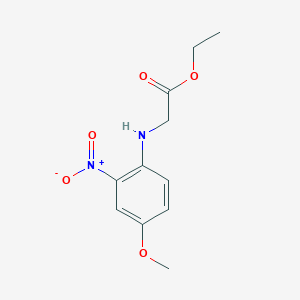

Ethyl N-(4-methoxy-2-nitrophenyl)glycinate

Description

Ethyl N-(4-methoxy-2-nitrophenyl)glycinate is a glycine-derived ester featuring a 4-methoxy-2-nitrophenyl substituent.

Properties

IUPAC Name |

ethyl 2-(4-methoxy-2-nitroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-3-18-11(14)7-12-9-5-4-8(17-2)6-10(9)13(15)16/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYHVGNATMSJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(4-methoxy-2-nitrophenyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxy-3-nitroaniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (around 150°C) for several hours. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methoxy-2-nitrophenyl)glycinate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Ethyl N-(4-methoxy-2-aminophenyl)glycinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: N-(4-methoxy-2-nitrophenyl)glycine.

Scientific Research Applications

Organic Chemistry

Ethyl N-(4-methoxy-2-nitrophenyl)glycinate serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, which can lead to the development of new compounds with desirable properties.

| Application | Description |

|---|---|

| Building Block | Utilized for synthesizing heterocycles and other derivatives. |

| Chemical Reactions | Participates in oxidation, reduction, and substitution reactions. |

Biological Studies

The compound has been investigated for its potential as a biochemical probe in enzymatic studies. Its ability to interact with biological targets makes it valuable for exploring enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition

- This compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential role in drug development.

Medicinal Chemistry

Research has indicated that this compound may exhibit therapeutic properties, including anti-inflammatory and antimicrobial activities. Its nitro group can be reduced to an amino group, potentially enhancing its biological activity.

| Therapeutic Area | Potential Effects |

|---|---|

| Anti-inflammatory | Inhibits pathways associated with inflammation. |

| Antimicrobial | Effective against various bacterial strains. |

Mechanism of Action

The mechanism of action of Ethyl N-(4-methoxy-2-nitrophenyl)glycinate is not fully understood. its biological activity is likely related to the presence of the nitro and methoxy groups, which can interact with various molecular targets and pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Ethyl N-(4-methoxy-2-nitrophenyl)glycinate with structurally related glycinate esters:

Key Observations :

- Substituent Effects : The nitro group in the target compound and its acetyl analog () enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution. Chlorophenyl derivatives () exhibit lower polarity, increasing lipophilicity for solubility in organic solvents.

- Applications: Schiff base derivatives () are notable for photophysical properties and metal chelation, while Boc-protected glycinates () are critical in peptide synthesis.

Physicochemical Properties

- Solubility : Nitro and methoxy groups enhance polarity, likely making the target compound soluble in polar aprotic solvents (e.g., DMF, DMSO). Chlorophenyl analogs () are more lipophilic, favoring dichloromethane or ethyl acetate.

- Thermal Stability : Sulfonyl-containing analogs () exhibit higher thermal stability due to strong electron-withdrawing effects, whereas Schiff bases () may decompose under UV light.

Biological Activity

Ethyl N-(4-methoxy-2-nitrophenyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of both methoxy and nitro functional groups. This structure is crucial for its biological activity, as these groups can influence the compound's reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 236.22 g/mol |

| CAS Number | 118807-82-2 |

The biological activity of this compound is primarily attributed to its nitro and methoxy groups. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, potentially leading to various pharmacological effects. The methoxy group may enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been explored as a potential lead compound for developing new antibacterial agents, particularly against strains resistant to conventional antibiotics. The presence of the nitro group is thought to contribute to this activity by interfering with bacterial cell function .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Evaluation : In an experimental model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This highlights its potential therapeutic role in treating inflammatory conditions .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique functional groups allow for further derivatization, leading to the development of novel compounds with enhanced biological activities .

Synthesis Pathways

The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amine.

- Substitution : The methoxy group can be substituted with other functional groups.

- Hydrolysis : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions provide avenues for synthesizing analogs with potentially improved efficacy or reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.